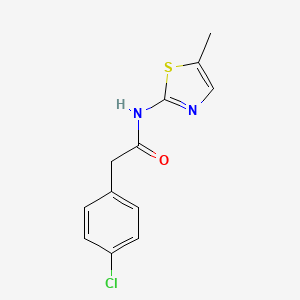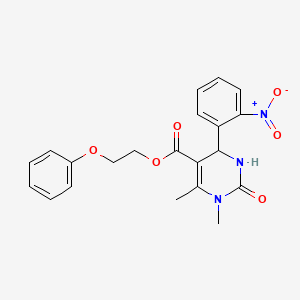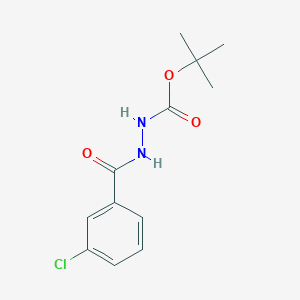
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, also known as CCT137690, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic target for cancer treatment. This compound was first synthesized by the Cancer Research UK Cancer Therapeutics Unit in collaboration with the Structural Genomics Consortium in 2008. Since then, numerous studies have been conducted to investigate its mechanism of action and its potential applications in cancer research.
Mecanismo De Acción
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide inhibits the activity of Mps1 kinase by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its downstream targets, which are essential for the proper regulation of cell division. The inhibition of Mps1 kinase leads to the activation of the mitotic checkpoint, which prevents the cells from entering mitosis and ultimately leads to cell death.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been shown to have significant biochemical and physiological effects on cancer cells. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also affects the microtubule dynamics and spindle formation during mitosis. In addition, 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been shown to sensitize cancer cells to other chemotherapeutic agents, which makes it a potential candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and selectivity for Mps1 kinase, which makes it a valuable tool for studying the role of this enzyme in cancer biology. However, 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide also has some limitations. It has poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. It also has low metabolic stability, which can limit its use in in vivo studies.
Direcciones Futuras
There are several future directions for the study of 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. One possible direction is to investigate its potential as a therapeutic target for other diseases besides cancer, such as neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of Mps1 kinase that can overcome the limitations of 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide in vivo, which will be important for its development as a potential cancer therapeutic.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 5-methyl-2-thiocyanato-1,3-thiazole to form 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been extensively studied in the field of cancer research due to its potential as a therapeutic target for cancer treatment. It has been shown to inhibit the activity of an enzyme called Mps1 kinase, which is involved in the regulation of cell division. This inhibition leads to the activation of the mitotic checkpoint, which prevents the cells from dividing and ultimately leads to cell death. Studies have shown that 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is effective in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-8-7-14-12(17-8)15-11(16)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHVHQNYYSGJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}isonicotinamide](/img/structure/B5058639.png)
![N-(3-acetylphenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5058644.png)
![3-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5058652.png)

![5-(2,4-dichlorophenyl)-N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5058675.png)
![N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5058676.png)

![N,4-dimethyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5058685.png)

![2-[(4-ethyl-1-piperazinyl)methyl]-4,6-diiodophenol](/img/structure/B5058695.png)

![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone]](/img/structure/B5058718.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B5058726.png)
![1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine](/img/structure/B5058731.png)